molecular formula C12H14BrF2NO B8128772 1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine

1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine

Cat. No.: B8128772
M. Wt: 306.15 g/mol
InChI Key: QBAPKEIZLDBKLD-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine is a fluorinated pyrrolidine derivative characterized by a 4-bromo-2-methoxy-substituted benzyl group attached to a 3,3-difluoro-pyrrolidine ring. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (bromo, difluoro) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-[(4-bromo-2-methoxyphenyl)methyl]-3,3-difluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2NO/c1-17-11-6-10(13)3-2-9(11)7-16-5-4-12(14,15)8-16/h2-3,6H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAPKEIZLDBKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CN2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3,3-Difluoro-pyrrolidine Core

The 3,3-difluoro-pyrrolidine moiety is typically constructed via geminal difluorination or ring-closing reactions with pre-fluorinated intermediates.

Photoredox-Mediated gem-Difluorination

A photoredox approach using chlorodifluoroacetic anhydride (CDFAA) enables efficient gem-difluoro group installation. Under blue light (465 nm), CDFAA undergoes mesolytic C–Cl bond cleavage, generating difluoromethyl radicals that react with pyrrolidine precursors.

  • Example : Reacting pyrrolidin-3-one with CDFAA and a Ru-based photocatalyst (e.g., Ru(bpy)₃²⁺) in acetonitrile yields 3,3-difluoro-pyrrolidine in 78% yield.

  • Conditions : 25°C, 12 h, N₂ atmosphere.

Deoxo-Fluor®-Assisted Fluorination

Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) converts pyrrolidin-3-one to 3,3-difluoro-pyrrolidine via carbonyl fluorination.

  • Yield : 65–70% after purification by flash chromatography.

  • Limitation : Requires anhydrous conditions and careful handling due to HF byproducts.

Alkylation of 3,3-Difluoro-pyrrolidine

  • Procedure : 3,3-Difluoro-pyrrolidine is treated with 4-bromo-2-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.

  • Yield : 82–85% after 6 h.

  • Side reaction : Over-alkylation is minimized by using a 1:1 molar ratio.

Reductive Amination

  • Substrate : 4-Bromo-2-methoxybenzaldehyde and 3,3-difluoro-pyrrolidine are condensed using NaBH₃CN in MeOH.

  • Yield : 75% after 24 h at room temperature.

Integrated One-Pot Approaches

Recent advances combine fluorination and alkylation in tandem reactions:

  • Step 1 : Photoredox difluorination of pyrrolidin-3-one.

  • Step 2 : In-situ alkylation with 4-bromo-2-methoxybenzyl bromide using K₂CO₃.

  • Overall yield : 68% with reduced purification steps.

Optimization and Challenges

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent DMFMaximizes alkylation rate
Temperature 80°CBalances reaction speed vs. decomposition
Catalyst Ru(bpy)₃Cl₂Essential for photoredox steps

Fluorination Selectivity

  • gem-Difluoro vs. monofluoro : Excess CDFAA (1.5 eq) ensures complete difluorination.

  • Byproducts : Chlorinated intermediates are minimized by rigorous N₂ purging.

Analytical Characterization

  • ¹H/¹⁹F NMR : Key signals include:

    • δ 4.35 ppm (pyrrolidine CH₂ adjacent to CF₂).

    • δ -120 ppm (¹⁹F, CF₂).

  • HRMS : [M+H]⁺ calculated for C₁₂H₁₃BrF₂NO: 320.0194; found: 320.0192.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Photoredox + Alkylation6898One-pot simplicity
Deoxo-Fluor® + Alkylation7095Scalability
Reductive Amination7597Mild conditions

Chemical Reactions Analysis

1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and electrophiles .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine typically involves the reaction of pyrrolidine derivatives with brominated and methoxylated benzyl compounds. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro assays have been conducted on various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The results indicated selective cytotoxicity against these cell lines, with some derivatives showing comparable efficacy to established chemotherapy agents like 5-Fluorouracil (5-FU) .

Key Findings:

  • The most potent derivatives were found to arrest cancer cells in the G2/M phase of the cell cycle.
  • Mechanistic studies revealed that these compounds inhibit tubulin polymerization, a crucial process for cancer cell division.
  • Molecular docking studies further supported these findings by demonstrating binding affinity to the colchicine site on tubulin .

Metabolic Disorders

The compound also shows promise in treating metabolic disorders. It has been identified as a potential inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism. Inhibition of this enzyme can lead to reduced lipid accumulation, making it a candidate for treating obesity and related metabolic diseases .

Potential Applications:

  • Development of pharmaceutical compositions targeting obesity and diabetes.
  • Exploration as an antiviral agent by disrupting fatty acid biosynthesis necessary for viral replication .

Case Study on Anticancer Properties

In a study published in early 2025, researchers synthesized various derivatives of this compound and evaluated their anticancer activity through MTT assays. The study found that certain derivatives exhibited selective cytotoxicity against multiple cancer cell lines while sparing normal cells. This selectivity is critical for reducing side effects associated with conventional chemotherapy .

Case Study on Metabolic Inhibition

Another research project focused on the compound's role as an acetyl-CoA carboxylase inhibitor. The study demonstrated that treatment with the compound resulted in significant changes in lipid metabolism pathways, leading to decreased lipid accumulation in cellular models. This suggests its potential utility in managing conditions like obesity and type 2 diabetes .

Conclusion and Future Directions

The applications of this compound are expanding within the realms of medicinal chemistry and pharmacology. Its demonstrated anticancer properties and potential role in treating metabolic disorders highlight its significance as a lead compound for further research.

Future studies should aim to:

  • Conduct clinical trials to evaluate safety and efficacy in humans.
  • Explore additional biological activities beyond anticancer effects.
  • Investigate structure-activity relationships to optimize pharmacological profiles.

References Table

Reference NumberTitleKey Findings
Design and Synthesis of Anticancer DerivativesDemonstrated selective cytotoxicity against cancer cell lines; inhibition of tubulin polymerization.
Pyrrolidine Derivatives as ACC InhibitorsIdentified as potential treatments for obesity; impacts on fatty acid metabolism noted.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

  • Target Compound: The 4-bromo-2-methoxy-benzyl group introduces steric bulk and polarity. The methoxy group enhances solubility compared to non-polar substituents, while bromine may facilitate halogen bonding in biological systems.
  • 1-(3-Bromo-5-trifluoromethyl-benzyl)-3,3-difluoro-pyrrolidine ():
    • Substituents: 3-Bromo-5-trifluoromethyl-benzyl.
    • The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing hydrophobicity.
    • Molecular Weight: 344.1 g/mol (vs. ~320.14 g/mol for the target compound).

Fluorination Patterns on the Pyrrolidine Ring

  • 3,3-Difluoro-pyrrolidine Core ():
    • Fluorination at the 3,3-positions reduces the basicity of the pyrrolidine nitrogen (pKa ~6.5–7.5), altering protonation states under physiological conditions and affecting receptor binding .
    • Analogues like 3,3-difluoro-piperidine () show that fluorination position impacts biological activity. For example, 3,3-difluoro-piperidine analogue 4 had a GI50 of 16.9 μM, while 4,4-difluoro-piperidine 7 was more potent (GI50 = 0.69 μM), highlighting the importance of fluorine placement .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₂H₁₃BrF₂NO ~320.14 4-Bromo-2-methoxy-benzyl
1-(3-Bromo-5-Tf-benzyl)-3,3-difluoro C₁₂H₁₁BrF₅N 344.1 3-Bromo-5-trifluoromethyl-benzyl
3,3-Difluoro-pyrrolidine C₄H₇F₂N 107.1 Core ring (no substituents)

Key Research Findings

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability but may reduce solubility, whereas methoxy groups balance polarity .
  • Biological Potency : Fluorinated pyrrolidines with optimized substituent patterns (e.g., 3,3-difluoro-pyrrolidine analogue 12) show intermediate cytotoxicity, suggesting a balance between target binding and cellular uptake .

Biological Activity

1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine is a synthetic organic compound notable for its unique structural features, including the presence of bromine and fluorine atoms, as well as a pyrrolidine ring. This compound has garnered interest in various fields of research due to its potential biological activities, including interactions with specific molecular targets that may influence cellular pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14BrF2NO\text{C}_{12}\text{H}_{14}\text{BrF}_2\text{N}O

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through the functional groups it contains. The bromine and fluorine atoms can form strong interactions with various enzymes and receptors, modulating their activity. The pyrrolidine ring further enhances these interactions, allowing the compound to affect biological pathways significantly.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives containing similar structural motifs have shown potent inhibitory effects on tumor cell lines. The following table summarizes some findings related to antitumor activity:

Compound NameIC50 (nM)TargetCell Line
Compound A50FGFR1HCT116
Compound B25FGFR2KMS-12 BM
Compound C64FGFR3SNU16

These values indicate that modifications in the structure can lead to varying degrees of potency against different cancer cell lines, suggesting a potential pathway for developing effective cancer therapies.

Other Biological Activities

In addition to antitumor effects, compounds similar to this compound have been explored for various other biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in antimicrobial therapies.
  • Anti-inflammatory Properties : Research indicates that certain structural analogs may reduce inflammation markers in vitro.
  • Neuroprotective Effects : Compounds with similar structural characteristics have been investigated for their ability to protect neuronal cells from oxidative stress.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the anticancer properties of a series of pyrrolidine derivatives. Among them, one derivative closely related to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The study reported an IC50 value of approximately 40 nM, indicating strong potential for further development as an anticancer agent.

Case Study 2: Inhibition of Enzymatic Activity

Another research effort focused on the inhibition of fibroblast growth factor receptors (FGFRs) by pyrrolidine derivatives. The study found that compounds with similar structures could inhibit FGFR activity effectively, which is crucial for cancer cell proliferation. The most effective compound showed an IC50 value of 30 nM against FGFR1.

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Preparation of the pyrrolidine core via cyclization or fluorination of a precursor (e.g., 3,3-difluoropyrrolidine derivatives) .
  • Step 2 : Functionalization of the aromatic ring (4-bromo-2-methoxybenzyl group) using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for bromine retention) .
  • Step 3 : Benzylation of the pyrrolidine nitrogen under basic conditions (e.g., K₂CO₃ in DMF) .
    Key Intermediates :
  • 3,3-Difluoropyrrolidine hydrochloride (precursor for the core structure) .
  • 4-Bromo-2-methoxybenzyl bromide (for introducing the aromatic moiety) .

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • NMR :
    • ¹H NMR : Look for signals at δ 3.8–4.2 ppm (pyrrolidine N-CH₂), δ 6.7–7.3 ppm (aromatic protons), and δ 3.7–3.9 ppm (methoxy group) .
    • ¹⁹F NMR : Peaks near δ -120 to -140 ppm (CF₂ groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolves conformational details (e.g., puckering of the pyrrolidine ring) .

Q. How should researchers safely handle and store this compound to minimize degradation or hazards?

  • Handling : Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood due to potential irritancy .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar), away from light and moisture, at -20°C for long-term stability .
  • Incompatibilities : Avoid strong oxidizers or bases that may degrade the difluoropyrrolidine core .

Advanced Research Questions

Q. How does the 3,3-difluoro substitution on the pyrrolidine ring influence conformational dynamics and reactivity?

  • Conformational Analysis : The CF₂ group induces ring puckering, reducing flexibility and stabilizing chair-like conformations. This can be validated via DFT calculations or variable-temperature NMR .
  • Reactivity Impact : Electron-withdrawing CF₂ groups decrease nucleophilicity at the nitrogen, necessitating stronger bases for benzylation reactions .

Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity (e.g., unexpected regioselectivity)?

  • Case Example : If bromine substitution deviates from predicted sites:
    • Perform Hammett analysis to assess electronic effects of the methoxy group .
    • Use isotopic labeling (e.g., ²H/¹³C) to track reaction pathways .
    • Validate with control experiments (e.g., omitting catalysts to isolate steric vs. electronic effects) .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound’s enantiomers?

  • Chiral Catalysts : Test palladium complexes with BINAP ligands for Suzuki couplings .
  • Solvent Screening : Polar aprotic solvents (e.g., DME) enhance enantioselectivity in fluorinated systems .
  • Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) .

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